N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)19-16(22)11-24-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAAQYCTGYKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the oxadiazole intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, which can result in various biological activities .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 1,3,4-oxadiazole scaffold is a common feature among analogs, but substituent variations significantly alter properties:
*Molecular weights estimated based on structural analogs.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethylphenyl group contrasts with electron-withdrawing substituents (e.g., nitro in 8v, chloro in 8t), which may alter binding affinities to enzymatic targets .
- Stability Profiles : The indole-containing analog required a specialized UV spectroscopy method for stability assessment, suggesting substituents influence degradation pathways .
Enzyme Inhibition:
- LOX (Lipoxygenase) Inhibition : Compound 8t (chloro/methylphenyl) showed moderate activity (IC₅₀ ~50 µM), attributed to halogen-enhanced electrophilicity .
- α-Glucosidase Inhibition : Compound 8v (nitro-substituted) exhibited significant inhibition (IC₅₀ ~25 µM), likely due to nitro group polarity enhancing interactions with the enzyme’s active site .
- BChE (Butyrylcholinesterase) Inhibition : Indole-containing analogs (e.g., ) displayed mild activity, suggesting the indole moiety may interact with cholinesterase hydrophobic pockets.
Metabolic Stability:
- The indole-containing analog () underwent stress degradation studies under acidic, basic, and oxidative conditions, with UV spectroscopy revealing distinct degradation products. This highlights the impact of substituents on metabolic pathways.
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 290.39 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a related study on 1,3,4-oxadiazole derivatives showed promising results against various cancer cell lines.
- Cell Lines Tested : A549 (lung cancer), C6 (glioma), and L929 (murine fibroblast).
- Notable Compounds : Compounds derived from similar structures exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells, indicating strong cytotoxic effects .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4f | 1.59 | A549 |
| 4h | <0.14 | A549 |
| 4g | 8.16 | C6 |
| 4h | 13.04 | C6 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation. For example:
- Caspase Activation : Flow cytometry analysis revealed that certain compounds led to a modest increase in caspase-3 activity compared to control groups, indicating potential apoptotic pathways being activated .
Neuroprotective Effects
Research also indicates that oxadiazole derivatives may have neuroprotective properties. A study involving a related compound demonstrated improvements in cognitive functions in rat models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity .
Inhibition Studies
The inhibition of AChE is critical for managing neurodegenerative diseases:
| Compound | AChE IC50 (μM) |
|---|---|
| SD-6 | 0.052 |
| SD-12 | 1.413 |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of oxadiazole derivatives. Compounds have shown significant efficacy against various bacterial strains, particularly Salmonella typhi.
Antibacterial Activity Results
In vitro studies demonstrated that several synthesized oxadiazole derivatives exhibited potent antibacterial effects:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | <10 μg/mL |
| Compound B | E. coli | <15 μg/mL |
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves:
- Step 1: Reacting 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-substituted acetamide derivatives in acetone under reflux (6–8 hours) using potassium carbonate (K₂CO₃) as a base .
- Step 2: Isolation via solvent evaporation, followed by recrystallization from ethanol or dioxane to purify the product.
Key Considerations: - Solvent choice (e.g., acetone or DMF) influences reaction kinetics.
- Catalytic bases like K₂CO₃ enhance nucleophilic thiolate ion formation .
- Yields range from 69% to 95%, depending on substituents and reaction optimization .
Basic: How is structural characterization of this compound performed?
Answer:
A multi-technique approach is used:
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- 1H-NMR: Confirms substituent integration and coupling patterns (e.g., aromatic protons at δ 6.8–7.6 ppm, methyl groups at δ 2.2–2.4 ppm) .
- Mass Spectrometry (EIMS): Validates molecular weight (e.g., m/z 378–423 for analogs) and fragmentation patterns .
- Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 47.43%, H: 3.57% for a related compound) .
Advanced: How can structure-activity relationships (SAR) guide biological activity optimization?
Answer:
SAR studies focus on:
- Oxadiazole Core Modifications: Substitutions at the 3,4-dimethylphenyl group enhance lipophilicity, improving membrane permeability .
- Sulfanylacetamide Chain: Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase enzyme inhibition (e.g., LOX inhibition IC₅₀ < 50 µM) .
- Computational Modeling: DFT studies (B3LYP/6-31G) predict HOMO-LUMO gaps and electrostatic potential surfaces to rationalize binding affinities .
Example: Replacing methyl with methoxy groups in analogs improved α-glucosidase inhibition by 30% due to enhanced hydrogen bonding .
Advanced: How should researchers address contradictory data in biological assays (e.g., LOX inhibition vs. cytotoxicity)?
Answer:
Contradictions arise from assay conditions or cellular models. Mitigation strategies include:
- Dose-Response Curves: Establish IC₅₀ values across multiple concentrations (e.g., 10–100 µM) to confirm specificity .
- Control Experiments: Use reference inhibitors (e.g., nordihydroguaiaretic acid for LOX) to validate assay reliability .
- Off-Target Screening: Assess cytotoxicity via MTT assays on non-cancerous cell lines (e.g., HEK293) to rule out non-specific effects .
Basic: What are critical parameters for optimizing reaction yields during synthesis?
Answer:
Key factors include:
- Reagent Ratios: Equimolar quantities of thiol and acetamide derivatives minimize side products .
- Temperature: Reflux (60–80°C) ensures complete reaction, while higher temperatures risk decomposition .
- Workup: Ethanol recrystallization improves purity (>95%) compared to acetone .
Data Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 6–8 hours | Yield ↑ 20% |
| K₂CO₃ Concentration | 0.1–0.15 mol | Purity ↑ 15% |
| Solvent | Acetone vs. DMF | Yield: 75% vs. 82% |
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- DFT Calculations: Predict logP (2.5–3.8) and polar surface area (80–100 Ų) to estimate blood-brain barrier permeability .
- Molecular Docking: AutoDock Vina models interactions with target enzymes (e.g., LOX or BChE) using crystal structures (PDB IDs: 1JNQ, 4B0P) .
- ADMET Prediction: SwissADME or pkCSM tools forecast bioavailability (%F > 50%) and hepatotoxicity risks .
Basic: What spectroscopic techniques resolve ambiguities in substituent positioning?
Answer:
- NOESY NMR: Correlates spatial proximity of protons (e.g., methyl groups on 3,4-dimethylphenyl) .
- 13C-NMR: Distinguishes carbonyl (C=O at ~170 ppm) and oxadiazole carbons (C=N at ~160 ppm) .
- HSQC/HMBC: Assigns heteronuclear couplings (e.g., acetamide NH to adjacent carbonyl) .
Advanced: What strategies improve selectivity in enzyme inhibition assays?
Answer:
- Enzyme Isoform Screening: Test against related isoforms (e.g., LOX-5 vs. LOX-12) to identify selective analogs .
- Co-crystallization: Resolve binding modes via X-ray diffraction (e.g., oxadiazole stacking with His residue in BChE active site) .
- Kinetic Studies: Determine inhibition type (competitive vs. non-competitive) using Lineweaver-Burk plots .
Basic: How are stability and degradation profiles assessed?
Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition temperature (>200°C for most analogs) .
- HPLC-PDA: Monitors hydrolytic degradation in buffer solutions (pH 7.4, 37°C) over 24 hours .
- Mass Stability: LC-MS identifies major degradation products (e.g., oxadiazole ring cleavage) .
Advanced: How do electronic properties influence redox behavior in biological systems?
Answer:
- Cyclic Voltammetry: Measures oxidation potentials (e.g., Epa ~1.2 V vs. Ag/AgCl) linked to radical scavenging .
- DFT-Calculated Electron Affinity: Higher electron-withdrawing groups (e.g., -NO₂) correlate with pro-oxidant activity in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
